molecular formula C9H8ClFO3 B15272425 2-(2-Chloro-6-methoxyphenyl)-2-fluoroacetic acid

2-(2-Chloro-6-methoxyphenyl)-2-fluoroacetic acid

Katalognummer: B15272425
Molekulargewicht: 218.61 g/mol
InChI-Schlüssel: WXZSPAUMNJDYQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chloro-6-methoxyphenyl)-2-fluoroacetic acid is an organic compound with the molecular formula C9H8ClFO3 It is characterized by the presence of a chloro and methoxy group on a phenyl ring, along with a fluoroacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-methoxyphenyl)-2-fluoroacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-6-methoxyphenol.

    Fluorination: The phenol is subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoro group.

    Acylation: The resulting fluoro compound is then acylated using chloroacetic acid in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloro-6-methoxyphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Esterification: Catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Esterification: Formation of esters.

Wissenschaftliche Forschungsanwendungen

2-(2-Chloro-6-methoxyphenyl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-6-methoxyphenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can inhibit enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-6-methoxybenzoic acid: Similar structure but lacks the fluoro group.

    2-Fluoro-6-methoxybenzoic acid: Similar structure but lacks the chloro group.

    2-(2-Chloro-6-methoxyphenyl)acetic acid: Similar structure but lacks the fluoro group.

Uniqueness

2-(2-Chloro-6-methoxyphenyl)-2-fluoroacetic acid is unique due to the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H8ClFO3

Molekulargewicht

218.61 g/mol

IUPAC-Name

2-(2-chloro-6-methoxyphenyl)-2-fluoroacetic acid

InChI

InChI=1S/C9H8ClFO3/c1-14-6-4-2-3-5(10)7(6)8(11)9(12)13/h2-4,8H,1H3,(H,12,13)

InChI-Schlüssel

WXZSPAUMNJDYQO-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC=C1)Cl)C(C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.